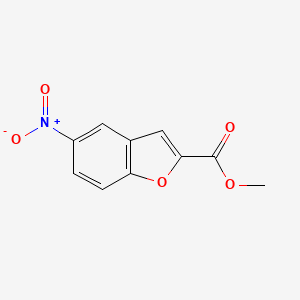

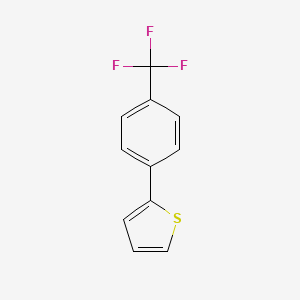

4-氟-3-(1H-四唑-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including fluorination, substitution, and reduction processes. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline starts with 3,5-dinitro-1-trifluoromethylbenzene, which undergoes fluorination and subsequent substitution and reduction to yield the final product with an overall yield of about 50% . This suggests that a similar approach could be taken for the synthesis of 4-fluoro-3-(1H-tetrazol-1-yl)aniline, starting with an appropriately substituted nitrobenzene derivative.

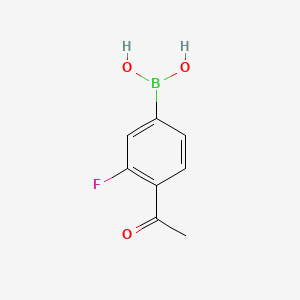

Molecular Structure Analysis

While the molecular structure of 4-fluoro-3-(1H-tetrazol-1-yl)aniline is not explicitly analyzed in the papers, the structure of fluorinated anilines is known to be influenced by the electron-withdrawing effects of the fluorine atom and any additional substituents on the aromatic ring. These effects can impact the reactivity and stability of the molecule .

Chemical Reactions Analysis

The papers describe the reactivity of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles and triazines . This indicates that the presence of a fluorine atom on an aniline ring can significantly alter its chemical reactivity, enabling the formation of various heterocyclic compounds. By analogy, 4-fluoro-3-(1H-tetrazol-1-yl)aniline could also participate in unique chemical reactions due to the presence of both the fluorine atom and the tetrazolyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-(1H-tetrazol-1-yl)aniline can be inferred from the properties of similar fluorinated anilines. The introduction of a fluorine atom typically increases the acidity of the aniline NH2 group and enhances the compound's overall electronegativity. The tetrazolyl group is also known for its electron-withdrawing nature, which would further contribute to the compound's acidity and potentially affect its boiling point, solubility, and stability .

科学研究应用

Specific Scientific Field

This compound has been used in the field of antibacterial research .

Summary of the Application

A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties against medicinally relevant bacterial strains .

Methods of Application or Experimental Procedures

The compound was used to synthesize a series of novel amides. These amides were then tested for their antibacterial properties against various bacterial strains .

Results or Outcomes

The compounds exhibited significant antibacterial activity. Specifically, compound 8d exhibited superior activity against Enterobacter aerogenes with a minimum inhibitory concentration (MIC) value of 114±0.48 µg/mL, and compound 8l was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Moreover, there is a study that mentioned the design and synthesis of compounds with a 1H-1,2,3-triazol-1-yl group, which is similar to the 1H-tetrazol-1-yl group in “4-fluoro-3-(1H-tetrazol-1-yl)aniline”. These compounds showed potential as HSP90 inhibitors for pancreatic cancer treatment .

Moreover, there is a study that mentioned the design and synthesis of compounds with a 1H-1,2,3-triazol-1-yl group, which is similar to the 1H-tetrazol-1-yl group in “4-fluoro-3-(1H-tetrazol-1-yl)aniline”. These compounds showed potential as HSP90 inhibitors for pancreatic cancer treatment .

安全和危害

属性

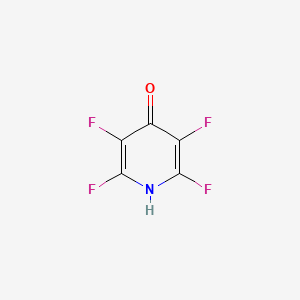

IUPAC Name |

4-fluoro-3-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSODQMGPYLMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N2C=NN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587969 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-(1H-tetrazol-1-yl)aniline | |

CAS RN |

924871-65-8 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)